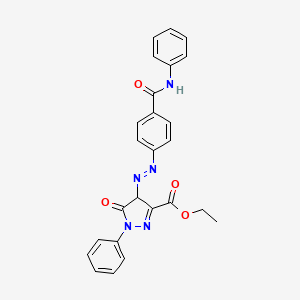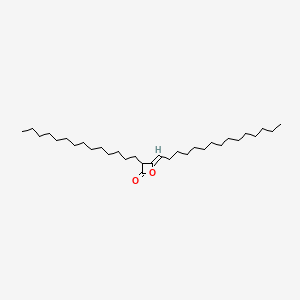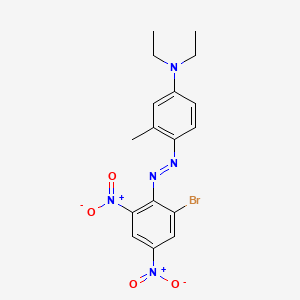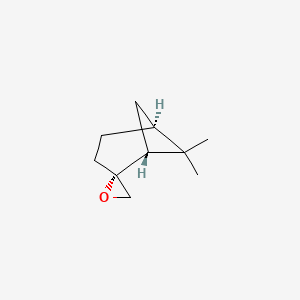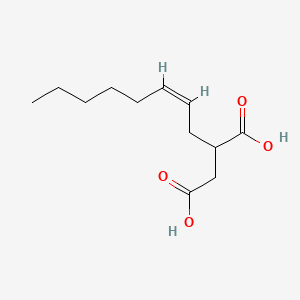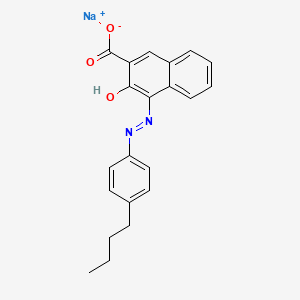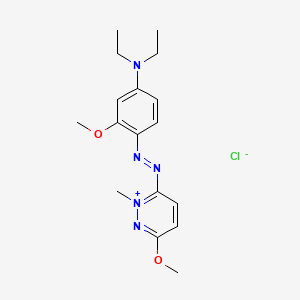![molecular formula C24H30Br2N2O4 B12688142 Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] CAS No. 93778-12-2](/img/structure/B12688142.png)
Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is a complex organic compound with the molecular formula C24H30Br2N2O4 and a molecular weight of 570.3 g/mol. This compound is characterized by its unique structure, which includes two bromobenzimidate groups connected by a hexamethylene chain through ether linkages. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] typically involves the reaction of 3-bromobenzimidate with hexamethylene glycol under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the ether linkages. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is employed in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4,4’-[hexamethylenebis(oxy)]dibenzimidate: Similar in structure but lacks the bromine atoms.
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-chlorobenzimidate]: Contains chlorine atoms instead of bromine.
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-fluorobenzimidate]: Contains fluorine atoms instead of bromine.
Uniqueness
Diethyl 4,4’-[hexamethylenebis(oxy)]bis[3-bromobenzimidate] is unique due to the presence of bromine atoms, which impart specific chemical properties, such as increased reactivity and the ability to participate in halogen bonding. These properties make it particularly useful in applications where such reactivity is desired .
Propriétés
Numéro CAS |
93778-12-2 |
|---|---|
Formule moléculaire |
C24H30Br2N2O4 |
Poids moléculaire |
570.3 g/mol |
Nom IUPAC |
ethyl 3-bromo-4-[6-[2-bromo-4-(C-ethoxycarbonimidoyl)phenoxy]hexoxy]benzenecarboximidate |
InChI |
InChI=1S/C24H30Br2N2O4/c1-3-29-23(27)17-9-11-21(19(25)15-17)31-13-7-5-6-8-14-32-22-12-10-18(16-20(22)26)24(28)30-4-2/h9-12,15-16,27-28H,3-8,13-14H2,1-2H3 |
Clé InChI |
MNBTYZXDVJYOQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C(=N)OCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


